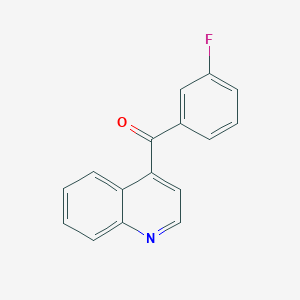

4-(3-Fluorobenzoyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Fluorobenzoyl)quinoline is an organic compound that belongs to a class of molecules known as quinolines. It has a molecular formula of C16H10FNO and a molecular weight of 251.26 .

Synthesis Analysis

The synthesis of 4-(3-Fluorobenzoyl)quinoline and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of 4-(3-Fluorobenzoyl)quinoline consists of a quinoline ring fused with a fluorobenzoyl group . The InChI code for this compound is 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Fluorobenzoyl)quinoline include a predicted boiling point of 416.7±25.0 °C, a predicted density of 1.261±0.06 g/cm3, and a predicted pKa of 2.19±0.13 .Applications De Recherche Scientifique

Fluorescent Materials and Biological Imaging

Quinoline derivatives, including those related to 4-(3-Fluorobenzoyl)quinoline, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine for studying various biological systems, notably as DNA fluorophores. Their ability to serve as sensitive and selective compounds makes them invaluable in designing new materials for biological imaging and fluorescence-based assays (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Agents

Some derivatives of 4-(3-Fluorobenzoyl)quinoline have been synthesized and evaluated for their antimicrobial properties, particularly against tuberculosis. Studies have shown that these compounds exhibit significant anti-tuberculosis activity, highlighting their potential as therapeutic agents in combating infectious diseases (Venugopala et al., 2020).

Chemical Synthesis and Drug Development

The structural and chemical properties of 4-(3-Fluorobenzoyl)quinoline derivatives facilitate their use in chemical synthesis, leading to the development of various pharmacologically active compounds. These derivatives are integral in creating novel compounds with potential applications in drug development, showcasing their versatility in medicinal chemistry (Bunce, Lee, & Grant, 2011).

Anti-inflammatory Agents

Research into 2-substituted 3-arylquinoline derivatives, related to 4-(3-Fluorobenzoyl)quinoline, indicates their effectiveness in inhibiting inflammatory responses in macrophage cells. These findings suggest the potential of such compounds in developing new anti-inflammatory drugs, highlighting their importance in pharmacology (Yang et al., 2019).

Sensing and Detection Technologies

Quinoline derivatives are also explored for their sensing capabilities, particularly in detecting biogenic amines and other compounds. Their high sensitivity and selectivity make them suitable for developing new sensors and detection methods in environmental monitoring and food safety (Zhang et al., 2008).

Propriétés

IUPAC Name |

(3-fluorophenyl)-quinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLSSMGNNXKPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorobenzoyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Propyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407488.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407489.png)

![Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1407492.png)

![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407493.png)

![[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1407494.png)

![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)

![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B1407499.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)

![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)